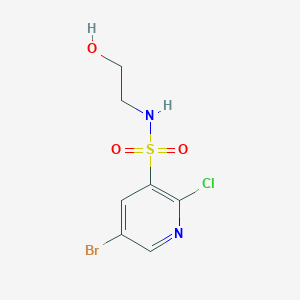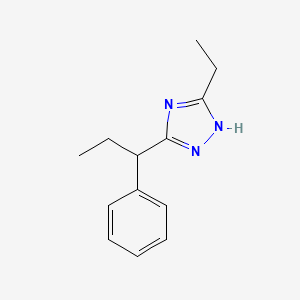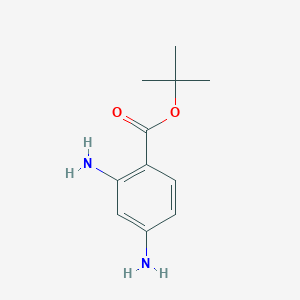
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been found to bind to human serum albumin, a protein that is involved in the transport of drugs in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide are still being studied. However, it has been found to have anti-cancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been found to inhibit the activity of carbonic anhydrase, which may have implications in the treatment of diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide in lab experiments is its potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research on 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide. One direction is to further investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Another direction is to study its interactions with other proteins and enzymes in the body to gain a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide involves the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with 2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been used as a tool to study protein-ligand interactions and has been found to bind to various proteins, including carbonic anhydrase and human serum albumin. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases, including Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O3S/c8-5-3-6(7(9)10-4-5)15(13,14)11-1-2-12/h3-4,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVVDJIWFDNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)NCCO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)


![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)
![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)